molecular formula C16H14Cl2N2O2 B5685159 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5685159
M. Wt: 337.2 g/mol
InChI Key: VAATXGICUHXDAV-UHFFFAOYSA-N
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Description

1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to act on the cholinergic system in the brain. 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been found to activate the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This activation leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are important for brain function.
Biochemical and Physiological Effects:
1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation in the brain and to protect neurons from damage caused by oxidative stress. 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has also been shown to improve cognitive function and memory in animal models of neurological disorders. In addition, 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been found to have analgesic properties, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is its potential therapeutic applications for neurological disorders, particularly Alzheimer's disease and traumatic brain injury. Further studies are needed to elucidate the precise mechanisms by which 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one exerts its neuroprotective effects and to determine the optimal dosages and administration routes for clinical use. Another area of interest is the potential use of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one as a treatment for nicotine addiction and withdrawal. Further studies are needed to investigate its efficacy and safety in human subjects. Finally, there is potential for the development of new derivatives of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one with improved properties and therapeutic applications.

Synthesis Methods

The synthesis of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one involves the reaction of 2-(2,4-dichlorophenoxy)ethylamine with 3-methyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution of the chlorine atoms on the phenyl ring with the amine group, followed by cyclization of the resulting intermediate to form the benzimidazole ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In addition, 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been investigated as a potential treatment for nicotine addiction and withdrawal.

properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-19-13-4-2-3-5-14(13)20(16(19)21)8-9-22-15-7-6-11(17)10-12(15)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAATXGICUHXDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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